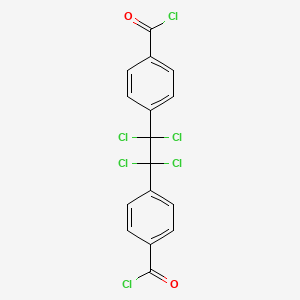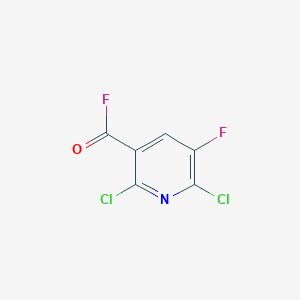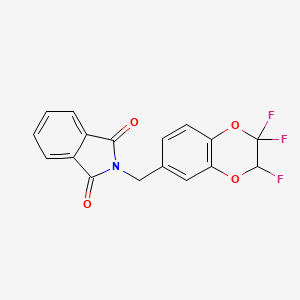
5-Methyl-1,4-benzodioxan-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1,4-benzodioxan-2,3-dione (MBD) is a heterocyclic compound that has been extensively studied due to its potential applications in various scientific fields. MBD is a versatile compound that can be used in a variety of ways, including as a synthetic intermediate, an antioxidant, and as a drug.
Applications De Recherche Scientifique
5-Methyl-1,4-benzodioxan-2,3-dione has been used in a variety of scientific research applications. It has been used in the synthesis of several compounds, such as 1,4-dihydrobenzodioxins, 1,4-dihydropyridines, and 1,2-benzisoxazoles. 5-Methyl-1,4-benzodioxan-2,3-dione has also been used as an antioxidant in food products, cosmetics, and pharmaceuticals. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione has been studied as a potential drug for the treatment of various medical conditions, such as cancer, diabetes, and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 5-Methyl-1,4-benzodioxan-2,3-dione is not fully understood. It is believed that 5-Methyl-1,4-benzodioxan-2,3-dione may act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. 5-Methyl-1,4-benzodioxan-2,3-dione may also act as an antitumor agent by inhibiting the growth of tumor cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-1,4-benzodioxan-2,3-dione are not fully understood. However, studies have shown that 5-Methyl-1,4-benzodioxan-2,3-dione may have anti-inflammatory, antioxidant, and antitumor effects. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione may have a role in regulating glucose metabolism and may be beneficial in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Methyl-1,4-benzodioxan-2,3-dione in laboratory experiments has several advantages. 5-Methyl-1,4-benzodioxan-2,3-dione is a versatile compound that can be used in a variety of synthetic reactions. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione is relatively inexpensive and easy to obtain. However, there are some limitations to the use of 5-Methyl-1,4-benzodioxan-2,3-dione in laboratory experiments. 5-Methyl-1,4-benzodioxan-2,3-dione is a highly reactive compound and can be difficult to handle in the laboratory. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione is a relatively unstable compound and can degrade over time.
Orientations Futures
There are several potential future directions for the use of 5-Methyl-1,4-benzodioxan-2,3-dione. One potential direction is the use of 5-Methyl-1,4-benzodioxan-2,3-dione in the development of new drugs for the treatment of various medical conditions. Additionally, 5-Methyl-1,4-benzodioxan-2,3-dione could be used as an antioxidant in food products, cosmetics, and pharmaceuticals. Finally, 5-Methyl-1,4-benzodioxan-2,3-dione could also be used in the synthesis of new compounds with potential applications in various scientific fields.
Méthodes De Synthèse
5-Methyl-1,4-benzodioxan-2,3-dione can be synthesized through several different methods. The most common method is the Knoevenagel condensation reaction, in which 5-Methyl-1,4-benzodioxan-2,3-dione is produced from the reaction of an aldehyde and an aromatic nitrile. This reaction is typically carried out in an organic solvent such as acetone or ethanol. Another method of synthesizing 5-Methyl-1,4-benzodioxan-2,3-dione is the Biginelli reaction, which involves the reaction of an aldehyde, a urea, and an aromatic nitrile. This reaction is commonly carried out in an aqueous solution.
Propriétés
IUPAC Name |
5-methyl-1,4-benzodioxine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c1-5-3-2-4-6-7(5)13-9(11)8(10)12-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKBOKBMRQWIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=O)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,4-benzodioxan-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)









![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene](/img/structure/B6312776.png)
